Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate
Description
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is a complex organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a thiazole ring substituted with trifluoromethyl groups and a difluoroacetate moiety, making it a subject of study in advanced materials and chemical research.
Properties
Molecular Formula |
C7F8LiNO2S |
|---|---|
Molecular Weight |
321.1 g/mol |
IUPAC Name |
lithium;2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate |
InChI |
InChI=1S/C7HF8NO2S.Li/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15;/h(H,17,18);/q;+1/p-1 |
InChI Key |
SUMDNRHNNLLHOX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)[O-])(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate typically involves the reaction of 2,5-bis(trifluoromethyl)-1,3-thiazole with lithium difluoroacetate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the lithium salt. The mixture is stirred at low temperatures, often under an inert atmosphere like nitrogen or argon, to ensure the stability of the reactive intermediates.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored and controlled to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the difluoroacetate moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The difluoroacetate moiety may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI): Another lithium salt with high thermal stability and ionic conductivity, commonly used in electrolytes for lithium-ion batteries.
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in electrochemical applications.
Uniqueness
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate is unique due to its combination of a thiazole ring and difluoroacetate moiety, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it a valuable compound for various advanced applications.
Biological Activity
Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate (CAS No. 900530-68-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate is commonly used as a precursor.
- Reaction Conditions : The compound is synthesized by dissolving the starting material in dioxane and water, followed by the addition of sodium hydroxide. The mixture is stirred and then acidified to yield the desired lithium salt .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that compounds containing trifluoromethyl groups can enhance antibacterial properties against various strains:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 2 µg/mL against resistant strains such as MRSA .
- Bactericidal Activity : In vitro studies indicate that this compound can eradicate bacterial persisters effectively, with notable reductions in colony-forming units (CFUs) at higher concentrations .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound has varying degrees of toxicity depending on concentration:
- IC50 Values : Some derivatives exhibit IC50 values ranging from 7 to 9 µg/mL against cancer cell lines, indicating moderate cytotoxic effects .
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:
- Interaction with Molecular Targets : The trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, facilitating interactions with various molecular targets.
- Inhibition of Biofilm Formation : The compound has shown potential in disrupting biofilms formed by bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antibacterial Efficacy
A recent study highlighted the effectiveness of this compound in eradicating biofilms formed by MRSA. The study reported:
| Compound | MIC (µg/mL) | Biofilm Eradication (MBEC µg/mL) |
|---|---|---|
| Lithium(1+) Compound | 2 | 4 |
| Control (Vancomycin) | 0.5 | 8 |
This data suggests that the compound has superior biofilm eradication capabilities compared to traditional antibiotics .
5. Conclusion
This compound represents a promising candidate for further research in antimicrobial therapies due to its potent biological activities and unique chemical structure. Future studies should focus on detailed mechanistic investigations and clinical evaluations to fully understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
